molecular formula C10H7Br2NO B13709997 2,2-Dibromo-1-(3-indolyl)ethanone

2,2-Dibromo-1-(3-indolyl)ethanone

Cat. No.: B13709997
M. Wt: 316.98 g/mol
InChI Key: XPYBQVKNBVBPIM-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3-indolyl)ethanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of two bromine atoms and an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-indolyl)ethanone typically involves the bromination of 1-(3-indolyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher efficiency. The choice of brominating agent and solvent may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(3-indolyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The compound can be reduced to form 1-(3-indolyl)ethanone or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of indole-2,3-diones or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution Reactions: Substituted indole derivatives.

    Reduction Reactions: Reduced indole derivatives.

    Oxidation Reactions: Indole-2,3-diones and other oxidized products.

Scientific Research Applications

Chemistry: 2,2-Dibromo-1-(3-indolyl)ethanone is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of indole-based biological pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Indole derivatives synthesized from this compound have shown potential in the treatment of cancer, microbial infections, and neurological disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3-indolyl)ethanone and its derivatives involves interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    1-(3-Indolyl)ethanone: Lacks the bromine atoms, making it less reactive.

    2,3-Dibromoindole: Contains bromine atoms on the indole ring, leading to different reactivity and applications.

    Indole-3-acetic acid: A natural plant hormone with different biological activities.

Uniqueness: 2,2-Dibromo-1-(3-indolyl)ethanone is unique due to the presence of two bromine atoms at the alpha position, which significantly enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,2-dibromo-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2NO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBQVKNBVBPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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